2-(4-(ethylthio)phenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-4-26-14-7-5-13(6-8-14)11-16(24)20-18-22-21-17(25-18)15-9-10-19-23(15)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBFBSZPTKHWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure and Properties
- Molecular Formula : C18H21N5O2S
- Molecular Weight : 371.46 g/mol
- InChI Key : A unique identifier that can be used to retrieve the compound's structural information.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including our compound of interest. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various pathogens, with MIC values demonstrating its potency. In particular, derivatives with similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 7b | S. epidermidis | 0.25 |
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied:
- Cell Lines Tested : Various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) have been employed to assess the cytotoxic effects.
- IC50 Values : The compound's cytotoxicity was evaluated with IC50 values indicating its effectiveness in inhibiting cell growth:
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been suggested:
- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable case study involved the synthesis and evaluation of related pyrazole compounds that demonstrated promising results in preclinical trials:
- Study by Wei et al. (2022) : This study synthesized various pyrazole derivatives and assessed their anticancer properties against A549 cells, revealing significant growth inhibition .
- Zheng et al. (2022) : This research identified new pyrazole derivatives as potent anticancer agents with IC50 values as low as 0.28 μM against specific cancer cell lines .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 371.46 g/mol. The synthesis typically involves several key reactions, including the use of solvents such as dimethylformamide and tetrahydrofuran, along with catalysts like piperidine or triethylamine to optimize yield and purity.
Preliminary studies have indicated that 2-(4-(ethylthio)phenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibits various biological activities:
- Antimicrobial Properties : The compound has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. Its efficacy was evaluated using the disc diffusion method, revealing significant antimicrobial activity compared to standard reference compounds .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar compounds in its class have demonstrated significant growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cells .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to possess anti-inflammatory properties, indicating that this compound may also exhibit such effects.
Case Studies and Research Findings
Recent studies have further elucidated the potential applications of this compound:
- Molecular Docking Studies : Computational docking studies have been conducted to predict how the compound interacts with various biological targets. These studies indicate strong binding affinities with specific receptors involved in cancer progression and inflammation .
- In Vivo Studies : Ongoing research aims to assess the in vivo efficacy of this compound in animal models. Early results suggest that it may reduce tumor size significantly compared to control groups when administered at optimal dosages .
- ADMET Properties : Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicates that the compound adheres to Lipinski's rule of five, suggesting good oral bioavailability and safety profiles for further development as a therapeutic agent .
Q & A
Q. What are the effective synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves coupling heterocyclic intermediates under reflux conditions. For example, hydroxyacetamide derivatives are synthesized by refluxing substituted phenyl oxazolones with triazole-thiol acetamide derivatives at 150°C using pyridine and zeolite (Y-H) as catalysts . Similar protocols can be adapted for this compound, substituting the oxadiazole and pyrazole moieties. Optimization may include adjusting catalyst loading (e.g., 0.01 M zeolite) or solvent systems (e.g., ethanol for recrystallization). Triethylamine is also effective as a base in analogous oxadiazole-acetamide couplings .
Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Confirm the structure using ¹H/¹³C NMR to verify proton environments (e.g., ethylthio, isopropyl groups) and FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives, X-ray crystallography (as in ) resolves bond geometries and confirms stereoelectronic effects . Purity is validated via HPLC with UV detection (λ ~254 nm) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into the design of derivatives?
- Methodological Answer : Use reaction path search algorithms (e.g., quantum chemical calculations) to predict feasible synthetic routes and transition states. ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature gradients) . For example, density functional theory (DFT) can model electronic effects of substituents (e.g., ethylthio vs. methylthio) on reactivity or binding affinity.
Q. What strategies are recommended for analyzing contradictory biological activity data across studies?
- Methodological Answer : Address discrepancies by standardizing assay protocols (e.g., cell lines, incubation times) and validating dose-response curves (IC₅₀ values). Cross-check results with orthogonal assays (e.g., apoptosis vs. proliferation assays for anticancer activity). If conflicting SAR trends arise, use molecular docking to assess binding mode consistency across protein conformations . For example, oxadiazole derivatives in showed variable antioxidant activity depending on substituent electronegativity.
Q. How does the substitution pattern on the pyrazole and oxadiazole rings influence biological activity?
- Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl on pyrazole or ethylthio with methoxy on phenyl). Evaluate changes in lipophilicity (logP) and electronic profiles (Hammett constants) using HPLC and DFT. Biological testing (e.g., antiproliferative assays in ) can correlate substituent effects with activity. For example, bulkier pyrazole substituents may enhance target binding but reduce solubility .
Q. What are the best practices for ensuring reproducibility in synthesis, especially during scale-up?
- Methodological Answer : Maintain strict control over stoichiometry (equimolar ratios) and catalyst activity (e.g., zeolite activation). Use process analytical technology (PAT) like in-situ FT-IR to monitor reaction progress during scale-up. For gram-scale synthesis, optimize mixing efficiency (e.g., mechanical stirring vs. sonication) and thermal gradients . Document purification steps (e.g., recrystallization solvents, column chromatography gradients) to minimize batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
